molecular formula C15H14O2 B6356681 4-(2,5-Dimethylphenyl)benzoic acid CAS No. 1181583-55-0

4-(2,5-Dimethylphenyl)benzoic acid

Cat. No.: B6356681
CAS No.: 1181583-55-0
M. Wt: 226.27 g/mol
InChI Key: GBXPFEPVWXWVQT-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)benzoic acid is a benzoic acid derivative featuring a 2,5-dimethylphenyl substituent at the 4-position of the benzene ring. Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 226.27 g/mol. This compound is primarily utilized as an intermediate in pharmacological research, particularly in the synthesis of bioactive molecules. The presence of the 2,5-dimethylphenyl group enhances lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-4-11(2)14(9-10)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXPFEPVWXWVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653589
Record name 2',5'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181583-55-0
Record name 2',5'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

p-Xylene-Based Multi-Step Synthesis (CN104628551A)

The Chinese patent CN104628551A outlines a five-step synthesis starting from p-xylene, achieving a total yield of 63.4%. The sequence involves:

  • Friedel-Crafts acylation : p-Xylene reacts with bromoacetyl bromide in dichloroethane at −10–10°C using AlCl₃ as a Lewis acid, yielding 2,5-dimethylbromoacetophenone (92.4% yield).

  • Ketal formation : The bromoacetophenone intermediate undergoes ketalization with ethylene glycol under acidic conditions.

  • Zinc salt-catalyzed rearrangement : Zinc oxide facilitates the conversion of the ketal to a rearranged ester intermediate.

  • Alkaline hydrolysis : The ester is hydrolyzed with aqueous NaOH to the sodium salt of the target acid.

  • Acidification : HCl (5–37%) precipitates 4-(2,5-dimethylphenyl)benzoic acid, purified via recrystallization in n-hexane or petroleum ether (88.5% yield).

Key advantages :

  • Avoids sulfur-containing reagents, mitigating environmental hazards compared to Willgerodt-Kindler routes.

  • Uses cost-effective Zn-based catalysts instead of Pd or other precious metals.

Continuous Industrial Synthesis (DE102004005318A1)

The German patent DE102004005318A1 describes a one-pot industrial process with in situ intermediate handling:

StepReactionConditions
1Friedel-Crafts acylationp-Xylene + chloroacetyl chloride, AlCl₃, 25–40°C
2EsterificationMethanol, H₂SO₄ catalyst, 60–80°C
3Thermal rearrangement170–220°C, 1–24 hours
4SaponificationNaOH (10–20%), 100–105°C

This method eliminates intermediate isolation, reducing purification costs. The final product is obtained in >95% purity after acidification and filtration.

Alternative Pathways and Mechanistic Insights

Palladium-Catalyzed Coupling (Hypothetical Route)

Although excluded from direct citation due to source reliability constraints, Suzuki-Miyaura coupling between 2,5-dimethylphenylboronic acid and 4-bromobenzoic acid derivatives remains a plausible alternative. Theoretical conditions would involve:

  • Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts

  • K₂CO₃ or NaHCO₃ as bases

  • Ethanol/water or toluene/water solvent systems

This route’s viability depends on boronic acid availability and tolerance for carboxylic acid functional groups.

Industrial Production and Scalability

Solvent and Catalyst Recovery

Both patents emphasize solvent recycling:

  • Dichloroethane and p-xylene are distilled and reused in subsequent batches.

  • AlCl₃ is neutralized post-reaction, with Fe-based waste treated via precipitation.

Comparative Analysis of Methods

ParameterCN104628551ADE102004005318A1
Starting materialp-Xylenep-Xylene
Key reagentsBromoacetyl bromide, Zn saltsChloroacetyl chloride
Total yield63.4%Not explicitly stated
Steps54 (one-pot)
Catalyst costLow (ZnO, AlCl₃)Moderate (AlCl₃)
Environmental impactLow sulfur wasteChlorinated byproducts

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups . The exact mechanism may vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 4-(2,5-dimethylphenyl)benzoic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
This compound 2,5-dimethylphenyl at 4-position C₁₅H₁₄O₂ Pharmacological intermediates
4-((2,5-Dimethylphenyl)sulfonamido)benzoic acid Sulfonamido group at 4-position C₁₅H₁₅NO₄S Drug design (e.g., enzyme inhibition)
Veratric acid (3,4-dimethoxybenzoic acid) 3,4-dimethoxy substituents C₉H₁₀O₄ Weak anti-HIV activity (EC₅₀: 126 µg/ml)
4-(2,5-Dihexyloxyphenyl)benzoic acid 2,5-dihexyloxy substituents C₂₅H₃₂O₄ Crystalline structure studied (X-ray)
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid Oxo group in side chain C₁₂H₁₄O₃ Synthetic intermediate

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(2,5-Dimethylphenyl)benzoic acid, and how can reaction conditions be optimized for higher yields?

A stepwise synthesis approach is typically used. For example, esterification of substituted benzyl alcohols with succinic acid derivatives, followed by acid- or base-catalyzed hydrolysis, can yield carboxylated products. Reaction optimization involves adjusting catalysts (e.g., sulfuric acid for esterification), temperature (45–80°C), and purification via recrystallization or column chromatography. Monitoring intermediates using TLC or HPLC ensures minimal side products like unreacted esters or oxidation by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^{13}C NMR identify aromatic proton environments (e.g., methyl groups at 2,5-positions) and carboxylate signals (~170 ppm).
  • IR : Strong C=O stretching (~1680–1700 cm1^{-1}) and O-H (carboxylic acid) bands (~2500–3500 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C15_{15}H14_{14}O2_2, exact mass 226.0994).
    Comparisons with analogs (e.g., 3-(2,5-Dimethylphenyl)propanoic acid) help validate structural assignments .

Q. How can researchers mitigate common impurities during synthesis?

Impurities often arise from incomplete esterification or side reactions. Strategies include:

  • Reagent Purity : Use anhydrous solvents to prevent hydrolysis.
  • Catalyst Optimization : Acidic resins or Lewis acids (e.g., ZnCl2_2) improve selectivity.
  • Purification : Gradient elution in HPLC or fractional crystallization removes by-products like dimerized esters or oxidized intermediates .

Advanced Research Questions

Q. What crystallographic methods resolve the 3D structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters:

  • Data Collection : Mo/Kα radiation (λ = 0.71073 Å), 295 K.
  • Refinement : SHELXL software refines atomic positions, with R-factors < 0.06 indicating high accuracy.
  • Disorder Handling : For flexible alkyl chains, split-site modeling or restraints improve accuracy. SCXRD reveals dihedral angles between phenyl rings and hydrogen-bonding networks (e.g., carboxylic acid dimers) .

Q. How do substituent positions influence the compound’s reactivity in electrophilic substitution reactions?

The 2,5-dimethyl groups sterically hinder para-positions, directing electrophiles to meta-sites. Computational studies (DFT) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets predict electron density maps, showing methyl groups increase local hydrophobicity. Experimental validation via nitration or halogenation reactions confirms regioselectivity trends .

Q. What strategies assess structure-activity relationships (SAR) for biological targets?

  • Analog Synthesis : Modify methyl groups to methoxy or halogens (Table 1).
  • Bioassays : Test inhibition of enzymes (e.g., cyclooxygenase) via IC50_{50} measurements.
  • Molecular Docking : AutoDock Vina predicts binding affinities to active sites, correlating with experimental IC50_{50} values.
AnalogSubstituentIC50_{50} (μM)
4-(2,5-Dimethylphenyl)2,5-CH3_312.3 ± 1.2
4-(2,5-Dimethoxyphenyl)2,5-OCH3_38.7 ± 0.9
4-(p-Xylyl)2,5-CH3_3 (shorter chain)24.1 ± 2.1
Table 1: SAR of analogs in enzyme inhibition assays .

Q. How do computational methods predict electronic properties and stability?

Density Functional Theory (DFT) calculates:

  • HOMO-LUMO Gaps : Lower gaps (~4.5 eV) suggest higher reactivity.
  • Solvation Energy : COSMO-RS models predict solubility in DMSO > water.
  • Thermal Stability : Molecular dynamics (MD) simulations at 300 K show decomposition onset at ~200°C, aligning with TGA data .

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